Becocalcidiol

Description

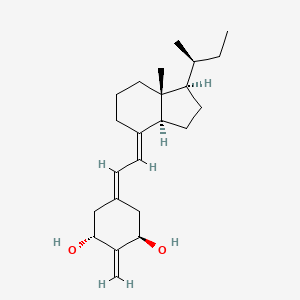

Structure

3D Structure

Properties

Key on ui mechanism of action |

The mechanism of action of becocalcidiol in the treatment of psoriasis is accounted for by an antiproliferative activity for keratinocytes and the stimulation of epidermal cell differentiation. |

|---|---|

CAS No. |

524067-21-8 |

Molecular Formula |

C23H36O2 |

Molecular Weight |

344.5 g/mol |

IUPAC Name |

(1R,3R)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2S)-butan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-methylidenecyclohexane-1,3-diol |

InChI |

InChI=1S/C23H36O2/c1-5-15(2)19-10-11-20-18(7-6-12-23(19,20)4)9-8-17-13-21(24)16(3)22(25)14-17/h8-9,15,19-22,24-25H,3,5-7,10-14H2,1-2,4H3/b18-9+/t15-,19+,20-,21+,22+,23+/m0/s1 |

InChI Key |

QSLUXQQUPXBIHH-YHSKWIAJSA-N |

SMILES |

CCC(C)C1CCC2C1(CCCC2=CC=C3CC(C(=C)C(C3)O)O)C |

Isomeric SMILES |

CC[C@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C3C[C@H](C(=C)[C@@H](C3)O)O)C |

Canonical SMILES |

CCC(C)C1CCC2C1(CCCC2=CC=C3CC(C(=C)C(C3)O)O)C |

Appearance |

Solid powder |

Other CAS No. |

524067-21-8 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

QRX-101; DP-006; COL-121; QRX101; DP006; COL121; QRX 101; DP 006; COL 121; Becocalcidiol |

Origin of Product |

United States |

An In-Depth Technical Guide on the Core Mechanism of Action of Becocalcidiol in Keratinocytes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Becocalcidiol (also known as BXL-01-0029) is a synthetic analog of vitamin D3, developed as a topical treatment for hyperproliferative and inflammatory skin conditions such as psoriasis. Like other vitamin D analogs, its therapeutic effects are primarily mediated through the Vitamin D Receptor (VDR), a nuclear transcription factor. Becocalcidiol is characterized by a favorable safety profile, exhibiting potent local activity in the skin with a reduced risk of systemic side effects like hypercalcemia, a common concern with earlier vitamin D derivatives. This guide provides a comprehensive overview of the molecular mechanism of becocalcidiol in keratinocytes, detailing its interaction with the VDR, its impact on cellular signaling pathways, and its quantifiable effects on gene and protein expression.

Core Mechanism of Action

The biological activity of becocalcidiol in keratinocytes is initiated by its binding to the VDR. This interaction triggers a cascade of molecular events that ultimately modulate gene expression, leading to the inhibition of keratinocyte proliferation, promotion of terminal differentiation, and suppression of inflammatory responses.

Vitamin D Receptor (VDR) Binding and Transcriptional Activation

Becocalcidiol acts as a VDR agonist. Upon entering the keratinocyte, it binds to the ligand-binding domain of the VDR. This binding induces a conformational change in the receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR). The becocalcidiol-VDR-RXR complex then translocates to the nucleus.

Within the nucleus, the complex binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This binding initiates the recruitment of co-activator or co-repressor proteins, which in turn modulate the transcriptional activity of genes involved in key cellular processes in the epidermis.

Becocalcidiol and the Vitamin D Receptor: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Becocalcidiol is a synthetic analog of Vitamin D3 that has been investigated for the topical treatment of psoriasis. Its therapeutic effects are presumed to be mediated through its interaction with the Vitamin D Receptor (VDR), a nuclear transcription factor that plays a pivotal role in regulating gene expression involved in cell proliferation, differentiation, and inflammation. This technical guide provides a comprehensive overview of the Vitamin D Receptor signaling pathway, the presumed mechanism of action of becocalcidiol, and standardized experimental protocols for assessing VDR binding affinity. While specific quantitative binding data for becocalcidiol is not publicly available, this document serves as a foundational resource for researchers in the field.

Introduction to Becocalcidiol

Becocalcidiol is a Vitamin D3 analog developed for the topical treatment of plaque-type psoriasis.[1] Preclinical and clinical studies have suggested its potential to ameliorate psoriatic lesions with a favorable safety profile, particularly concerning systemic side effects like hypercalcemia that can be associated with other Vitamin D analogs.[1] The primary mechanism of action for Vitamin D compounds in psoriasis treatment involves binding to and activating the Vitamin D Receptor (VDR) in keratinocytes and immune cells, leading to the modulation of genes that control cellular growth and inflammatory responses.

The Vitamin D Receptor (VDR) Signaling Pathway

The biological effects of Vitamin D and its analogs are primarily mediated through the Vitamin D Receptor, a member of the nuclear receptor superfamily of ligand-activated transcription factors.[2][3][4]

The canonical VDR signaling pathway can be summarized as follows:

-

Ligand Binding: Becocalcidiol, as a VDR agonist, is expected to diffuse through the cell membrane and bind to the ligand-binding domain (LBD) of the VDR in the cytoplasm or nucleus.

-

Conformational Change and Heterodimerization: Upon ligand binding, the VDR undergoes a conformational change that facilitates its heterodimerization with the Retinoid X Receptor (RXR).[5]

-

Translocation and DNA Binding: The VDR/RXR heterodimer translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.[2][3][4]

-

Recruitment of Co-regulators: The DNA-bound heterodimer recruits a complex of co-activator or co-repressor proteins. This recruitment is crucial for the subsequent steps in gene transcription.

-

Modulation of Gene Transcription: The assembled complex modulates the transcription of target genes by influencing the activity of RNA polymerase II. This leads to either an increase or decrease in the synthesis of specific proteins that govern cellular processes such as proliferation, differentiation, and inflammation.

Becocalcidiol-mediated VDR Signaling Pathway.

Quantitative Data on VDR Binding Affinity

A comprehensive search of publicly available scientific literature, patents, and clinical trial databases did not yield specific quantitative data (e.g., Kᵢ, Kₐ, or IC₅₀ values) for the binding affinity of becocalcidiol to the Vitamin D Receptor. This information is likely proprietary. For comparison, the active form of vitamin D, 1,25-dihydroxyvitamin D3, typically exhibits high affinity for the VDR, with reported dissociation constants (Kₐ) in the nanomolar range.

Experimental Protocols for VDR Binding Affinity

The determination of a compound's binding affinity for the VDR is a critical step in its preclinical evaluation. The most common method for this is a competitive radioligand binding assay.

Competitive Radioligand Binding Assay

This assay measures the ability of a test compound (unlabeled becocalcidiol) to compete with a radiolabeled ligand (e.g., [³H]-1,25(OH)₂D₃) for binding to the VDR.

Materials:

-

Receptor Source: Purified recombinant human VDR or nuclear extracts from cells or tissues expressing VDR (e.g., thymus, intestine, or VDR-overexpressing cell lines).

-

Radioligand: High specific activity [³H]-1,25-dihydroxyvitamin D₃.

-

Test Compound: Becocalcidiol, serially diluted.

-

Non-specific Binding Control: A high concentration of unlabeled 1,25-dihydroxyvitamin D₃.

-

Assay Buffer: A suitable buffer to maintain protein stability and binding, typically containing Tris-HCl, EDTA, and a reducing agent like DTT.

-

Separation Medium: Hydroxylapatite (HAP) slurry or dextran-coated charcoal to separate bound from free radioligand.

-

Scintillation Cocktail and Counter.

Procedure:

-

Incubation: Combine the VDR preparation, a fixed concentration of [³H]-1,25(OH)₂D₃, and varying concentrations of becocalcidiol (or unlabeled 1,25(OH)₂D₃ for the standard curve and non-specific binding) in the assay buffer.

-

Equilibration: Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (typically several hours to overnight).

-

Separation: Add the separation medium (e.g., HAP slurry) to the incubation mixture. This will bind the VDR-ligand complexes. Centrifuge to pellet the separation medium.

-

Washing: Wash the pellet to remove unbound radioligand.

-

Quantification: Resuspend the final pellet in a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the becocalcidiol concentration.

-

Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of becocalcidiol that inhibits 50% of the specific binding of the radioligand).

-

The IC₅₀ value can be converted to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

-

VDR Competitive Binding Assay Workflow.

Conclusion

Becocalcidiol is a Vitamin D3 analog that is thought to exert its therapeutic effects in psoriasis through the activation of the Vitamin D Receptor signaling pathway. While specific quantitative data on its VDR binding affinity are not publicly available, the established methodologies for assessing such interactions provide a clear framework for its preclinical characterization. A thorough understanding of the VDR signaling pathway and the experimental protocols to measure ligand binding is essential for the continued development and optimization of VDR-targeting therapeutics for a range of dermatological and other disorders. Further research and disclosure of preclinical data would be beneficial for a more complete understanding of becocalcidiol's pharmacological profile.

References

- 1. Topical becocalcidiol for the treatment of psoriasis vulgaris: a randomized, placebo-controlled, double-blind, multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Calcifediol: Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Vitamin D metabolism, mechanism of action, and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of VDR in anti-proliferative effects of calcitriol in tumor-derived endothelial cells and tumor angiogenesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics and Metabolism of Topical Becocalcidiol: An In-depth Technical Guide

Disclaimer: Publicly available, in-depth pharmacokinetic and metabolism data specifically for the vitamin D3 analogue becocalcidiol is limited. This guide provides a comprehensive overview based on available information for becocalcidiol and extrapolates from well-documented data on other topical vitamin D analogues, namely calcipotriol (B1668217) and maxacalcitol (B1676222), to infer the likely pharmacokinetic and metabolic profile of becocalcidiol. This document is intended for researchers, scientists, and drug development professionals.

Introduction to Becocalcidiol

Becocalcidiol is a synthetic analogue of vitamin D3.[1][2] Its chemical formula is C23H36O2.[1] Becocalcidiol has been investigated for the topical treatment of plaque psoriasis.[2][3][4] Like other vitamin D analogues, its therapeutic effect in psoriasis is believed to be mediated through the Vitamin D Receptor (VDR).[5][6] Preclinical studies have suggested that becocalcidiol does not cause hypercalcemia, a potential side effect of systemically absorbed vitamin D compounds.[3][4] A multicentre, double-blind, randomized controlled trial (NCT00373516) evaluated the efficacy and safety of two different dosing regimens of becocalcidiol ointment and found the therapy to be safe and well-tolerated.[3][4]

General Principles of Topical Vitamin D Analogue Pharmacokinetics

The therapeutic efficacy and safety of topically applied vitamin D analogues are largely determined by their pharmacokinetic profile, which includes absorption, distribution, metabolism, and excretion (ADME). The goal of topical therapy for psoriasis is to maximize local drug concentration in the skin while minimizing systemic absorption to avoid potential side effects like hypercalcemia.[5][7]

Absorption

Upon topical application, the drug penetrates the stratum corneum, the outermost layer of the skin, and subsequently diffuses into the deeper epidermal and dermal layers. The extent of percutaneous absorption is influenced by several factors, including the physicochemical properties of the drug, the formulation, the integrity of the skin barrier, and the application site.[8][9]

Distribution

Following absorption into the skin, the drug is distributed to the target cells, primarily keratinocytes. A small fraction of the absorbed drug may reach the systemic circulation, where it can be distributed throughout the body.[5]

Metabolism

Vitamin D analogues that enter the systemic circulation undergo metabolism, primarily in the liver.[10] This process is crucial for detoxification and excretion. The skin itself also possesses metabolic capacity and can contribute to the local metabolism of topically applied drugs.[11]

Excretion

The metabolites of vitamin D analogues are primarily excreted through the biliary-fecal route.[10]

Inferred Pharmacokinetics of Becocalcidiol Based on Surrogate Data

Due to the lack of specific data for becocalcidiol, the following sections present pharmacokinetic data from two other well-characterized topical vitamin D analogues, maxacalcitol and calcipotriol, to provide an inferred profile for becocalcidiol.

Cutaneous Pharmacokinetics of Maxacalcitol

Studies on maxacalcitol provide insight into the concentration of a vitamin D analogue in the stratum corneum after topical application.

Table 1: Mean Concentrations of Maxacalcitol in the Stratum Corneum After Topical Application [8][9]

| Time After Application (hours) | Ointment Formulation (µg/g) | Lotion Formulation (µg/g) |

| 2 | 6.9 ± 3.3 | 3.1 ± 1.0 |

| 4 | 12.8 ± 6.2 | 9.1 ± 3.1 |

| 6 | 11.8 ± 4.6 | 13.9 ± 3.4 |

| 8 | 13.1 ± 5.2 | 13.1 ± 4.1 |

| 10 | 12.3 ± 3.1 | 15.5 ± 3.1 |

Data are presented as mean ± standard deviation.

A steady state in the stratum corneum was reached at approximately 4 hours for the ointment and 6 hours for the lotion.[8][9]

Systemic Absorption and Metabolism of Calcipotriol

Calcipotriol is another widely used topical vitamin D analogue. Studies on its systemic absorption and metabolism offer valuable insights. After topical application, a small percentage of calcipotriol is systemically absorbed. Once in the systemic circulation, it undergoes rapid metabolism in the liver.[10] The primary metabolite is MC1080, which is subsequently metabolized to calcitroic acid.[10]

Experimental Protocols

Assessment of Cutaneous Bioavailability by Tape Stripping (Maxacalcitol Study)

This method allows for the quantification of a drug in the stratum corneum.[8][9]

-

Subject Population: Healthy adult male volunteers.

-

Drug Application: A precise amount of the maxacalcitol formulation (ointment or lotion) is applied to a defined area on the volar forearm.

-

Time Points: At predetermined time points (e.g., 2, 4, 6, 8, and 10 hours) after application, the formulation is gently removed.

-

Tape Stripping: Successive strips of adhesive tape are applied to the treatment area and then removed to sequentially strip off layers of the stratum corneum.

-

Drug Extraction: The drug is extracted from the tape strips using a suitable solvent.

-

Quantification: The amount of drug in the extract is quantified using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

References

- 1. GSRS [precision.fda.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Topical becocalcidiol for the treatment of psoriasis vulgaris: a randomized, placebo-controlled, double-blind, multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Vitamine D analogue-based therapies for psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]

- 9. Cutaneous pharmacokinetics of topically applied maxacalcitol ointment and lotion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Calcipotriol - Wikipedia [en.wikipedia.org]

- 11. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

Becocalcidiol and Its Role in Epidermal Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Becocalcidiol, a vitamin D3 analog, has demonstrated clinical efficacy in the treatment of plaque-type psoriasis. While specific quantitative data on its direct effects on individual epidermal differentiation markers are not extensively available in publicly accessible literature, this guide synthesizes the known mechanisms of vitamin D3 analogs and their impact on keratinocyte differentiation to infer the likely effects of becocalcidiol. Vitamin D3 analogs are known to modulate the expression of key structural proteins in the epidermis, including keratins, loricrin, filaggrin, and involucrin, primarily through the activation of the vitamin D receptor (VDR). This document provides a comprehensive overview of the VDR-mediated signaling pathway, summarizes the effects of related vitamin D3 analogs on epidermal differentiation markers, and presents detailed experimental protocols for their assessment.

Introduction to Becocalcidiol

Becocalcidiol is a synthetic analog of vitamin D3. It has been investigated for the topical treatment of psoriasis vulgaris, a chronic inflammatory skin condition characterized by hyperproliferation and aberrant differentiation of keratinocytes.[1][2] Clinical studies have shown that becocalcidiol ointment is effective and well-tolerated in treating plaque-type psoriasis, leading to significant clinical improvement.[1][2] The therapeutic effects of vitamin D3 analogs in psoriasis are attributed to their ability to inhibit keratinocyte proliferation and promote normal epidermal differentiation.

The Vitamin D Receptor (VDR) Signaling Pathway in Keratinocytes

The biological effects of becocalcidiol and other vitamin D3 analogs are primarily mediated through the vitamin D receptor (VDR), a member of the nuclear receptor superfamily. The binding of a vitamin D analog to the VDR initiates a cascade of molecular events that ultimately regulate gene expression.

Signaling Pathway Overview

-

Ligand Binding: Becocalcidiol, as a VDR ligand, diffuses through the cell membrane and binds to the VDR in the cytoplasm or nucleus.

-

Heterodimerization: Upon ligand binding, the VDR undergoes a conformational change and forms a heterodimer with the retinoid X receptor (RXR).

-

DNA Binding: This VDR-RXR heterodimer translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.

-

Transcriptional Regulation: The binding of the VDR-RXR complex to VDREs recruits co-activator or co-repressor proteins, which in turn modulate the transcription of genes involved in keratinocyte proliferation, differentiation, and inflammation.

Caption: Vitamin D Receptor (VDR) Signaling Pathway.

Effects of Vitamin D3 Analogs on Epidermal Differentiation Markers

While direct quantitative data for becocalcidiol is scarce, studies on other vitamin D3 analogs like calcitriol (B1668218) and calcipotriol (B1668217) provide insights into the expected effects on key epidermal differentiation markers. These analogs generally promote the expression of proteins characteristic of a mature and properly stratified epidermis.

| Marker | Protein Function | Expected Effect of Vitamin D3 Analogs (e.g., Calcitriol, Calcipotriol) | Reference (for related compounds) |

| Keratin 1 (K1) & Keratin 10 (K10) | Intermediate filaments, markers of early terminal differentiation in suprabasal keratinocytes. | Upregulation of expression, promoting a more differentiated phenotype. | [3] |

| Loricrin | Major protein component of the cornified envelope, a marker of late terminal differentiation. | Upregulation of expression, contributing to the formation of a functional skin barrier. | [4] |

| Filaggrin | Aggregates keratin filaments and is a precursor to natural moisturizing factors (NMFs). | Upregulation of expression, enhancing skin hydration and barrier integrity. | [5] |

| Involucrin | A precursor protein of the cornified envelope. | Upregulation of expression, contributing to the structural integrity of the stratum corneum. | [3] |

Experimental Protocols for Assessing Epidermal Differentiation Markers

The following are detailed, representative protocols for the analysis of epidermal differentiation markers. These are general methodologies and would require optimization for specific experimental conditions.

Cell Culture and Treatment

-

Cell Line: Human immortalized keratinocytes (e.g., HaCaT) or primary human epidermal keratinocytes (NHEK).

-

Culture Conditions: Cells are typically cultured in a low-calcium medium (e.g., 0.03-0.05 mM Ca²⁺) to maintain a proliferative, undifferentiated state.

-

Induction of Differentiation: Differentiation can be induced by switching to a high-calcium medium (e.g., 1.2-1.8 mM Ca²⁺).

-

Treatment: Becocalcidiol or other test compounds are added to the differentiation medium at various concentrations. Control cultures receive the vehicle alone.

-

Incubation: Cells are incubated for a specified period (e.g., 24, 48, 72 hours) to allow for changes in gene and protein expression.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol allows for the quantification of mRNA levels of the target differentiation markers.

-

RNA Extraction: Total RNA is isolated from cultured keratinocytes using a suitable kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

-

RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). RNA integrity is assessed by gel electrophoresis or a bioanalyzer.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

-

qPCR: qPCR is performed using a real-time PCR system with SYBR Green or TaqMan probes. Gene-specific primers for KRT1, KRT10, LOR, FLG, IVL, and a housekeeping gene (e.g., GAPDH, ACTB) are used.

-

Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to the housekeeping gene and comparing treated samples to vehicle-treated controls.

Western Blotting for Protein Expression Analysis

This protocol is used to detect and quantify the protein levels of the differentiation markers.

-

Protein Extraction: Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. The total protein concentration is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific for Keratin 1, Keratin 10, Loricrin, Filaggrin, or Involucrin.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

-

Quantification: The intensity of the bands is quantified using image analysis software and normalized to a loading control (e.g., β-actin or GAPDH).

Immunofluorescence for Protein Localization

This protocol allows for the visualization of the localization and expression of differentiation markers within the cells.

-

Cell Seeding: Keratinocytes are grown on glass coverslips in culture dishes.

-

Treatment and Fixation: After treatment, the cells are fixed with 4% paraformaldehyde.

-

Permeabilization: The cell membranes are permeabilized with a detergent (e.g., 0.1% Triton X-100).

-

Blocking: Non-specific antibody binding is blocked using a blocking solution (e.g., 10% normal goat serum).

-

Primary Antibody Incubation: The cells are incubated with primary antibodies against the differentiation markers of interest.

-

Secondary Antibody Incubation: After washing, the cells are incubated with fluorophore-conjugated secondary antibodies.

-

Counterstaining and Mounting: The nuclei are counterstained with DAPI, and the coverslips are mounted on microscope slides.

-

Imaging: The slides are visualized using a fluorescence or confocal microscope.

Caption: General Experimental Workflow.

Conclusion

Becocalcidiol, as a vitamin D3 analog, is expected to promote epidermal differentiation by modulating the expression of key structural proteins through the VDR signaling pathway. While direct quantitative evidence for becocalcidiol's effects on specific differentiation markers is limited in the public domain, the well-established actions of other vitamin D3 analogs provide a strong basis for its mechanism of action. The experimental protocols detailed in this guide offer a robust framework for researchers to investigate the precise molecular effects of becocalcidiol and other novel compounds on keratinocyte differentiation. Further in-vitro studies using these methodologies are warranted to fully elucidate the specific molecular changes induced by becocalcidiol and to support its continued development for the treatment of hyperproliferative skin disorders.

References

- 1. Topical becocalcidiol for the treatment of psoriasis vulgaris: a randomized, placebo-controlled, double-blind, multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Effects of 1,25-dihydroxyvitamin D3 and its 20-epi analogues (MC 1288, MC 1301, KH 1060), on clonal keratinocyte growth: evidence for differentiation of keratinocyte stem cells and analysis of the modulatory effects of cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Expression of loricrin is negatively controlled by retinoic acid in human epidermis reconstructed in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Becocalcidiol: An In-depth Technical Guide to Intracellular Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Becocalcidiol is a synthetic analog of vitamin D3. It is primarily utilized in the topical treatment of plaque psoriasis. Its therapeutic effects are mediated through the activation of specific intracellular signaling pathways, which modulate gene expression and cellular processes. This technical guide provides a comprehensive overview of the core signaling pathways activated by Becocalcidiol, with a focus on quantitative data, detailed experimental protocols, and visual representations of the molecular cascades.

Core Signaling Pathway: The Genomic Vitamin D Receptor (VDR) Pathway

The principal mechanism of action for Becocalcidiol, like other vitamin D analogs, is the activation of the nuclear Vitamin D Receptor (VDR).[1] This initiates a cascade of events that ultimately alters the transcription of target genes.[2][3]

The key steps of the genomic VDR pathway are:

-

Ligand Binding: Becocalcidiol enters the target cell and binds to the Ligand-Binding Pocket (LBP) of the VDR, which can be located in the cytoplasm or the nucleus.[1]

-

Heterodimerization: Upon ligand binding, the VDR undergoes a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR).[1][4]

-

Translocation and DNA Binding: The Becocalcidiol-VDR-RXR complex translocates into the nucleus (if not already there) and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.[1][2][5]

-

Transcriptional Regulation: The binding of the complex to VDREs recruits co-activator or co-repressor proteins, which in turn modulate the transcription of genes involved in various cellular functions, including cell proliferation, differentiation, and immune responses.[4][6][7]

Quantitative Data

Precise quantitative data for Becocalcidiol's binding affinity and efficacy is crucial for understanding its pharmacological profile. The following tables summarize key quantitative parameters.

| Parameter | Description | Value | Reference |

| Binding Affinity | |||

| Kd | Dissociation constant for VDR | Data not publicly available | [1] |

| Clinical Efficacy (Psoriasis) | |||

| PGA Score | Percentage of subjects achieving a Physician's Static Global Assessment score of clear or almost clear after 8 weeks of treatment with high-dose Becocalcidiol. | 26% | [8] |

| P-value vs. Vehicle | Statistical significance of the improvement in PGA score compared to the vehicle control. | 0.002 | [8] |

Table 1: Quantitative data on Becocalcidiol's binding affinity and clinical efficacy.

Non-Genomic Signaling Pathways

In addition to the classical genomic pathway, vitamin D analogs can also elicit rapid, non-genomic responses. These actions are typically initiated at the cell membrane and involve the activation of second messenger systems.[9][10][11] While specific studies on Becocalcidiol's non-genomic effects are limited, it is plausible that it can activate pathways similar to other vitamin D compounds.

Potential non-genomic pathways include:

-

Activation of Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) cascades. [9][11]

-

Activation of Phospholipase C (PLC) and Phosphatidylinositol 3-Kinase (PI3K). [9][10][14]

These rapid signaling events can, in turn, influence the genomic actions of the VDR, creating a crosstalk between the two pathways.[10]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the intracellular signaling pathways of Becocalcidiol.

VDR Ligand Binding Assay (Competitive)

This assay determines the binding affinity of Becocalcidiol to the VDR.[1][15]

Materials:

-

Purified recombinant VDR or cell/tissue homogenates expressing VDR.[1]

-

Radiolabeled ligand (e.g., [³H]-calcitriol).[1]

-

Becocalcidiol (unlabeled competitor).[1]

-

Assay buffer.

-

96-well plates.

-

Scintillation counter.

Protocol:

-

Prepare serial dilutions of Becocalcidiol.

-

In a 96-well plate, add the VDR preparation, a fixed concentration of the radiolabeled ligand, and the different concentrations of Becocalcidiol.

-

Incubate the plate to allow the binding to reach equilibrium.

-

Separate the bound from the free radioligand using a method such as filtration.

-

Quantify the amount of bound radioligand using a scintillation counter.

-

The data is then used to calculate the IC50 of Becocalcidiol, which can be converted to a Ki (inhibition constant) to represent its binding affinity.

Luciferase Reporter Gene Assay for VDR Activation

This cell-based assay quantifies the ability of Becocalcidiol to activate the VDR and induce gene transcription.[16][17][18]

Materials:

-

Mammalian cell line (e.g., HEK293).

-

VDR expression vector.

-

Luciferase reporter vector containing VDREs upstream of the luciferase gene.

-

Control vector (e.g., Renilla luciferase) for normalization.

-

Transfection reagent.

-

Becocalcidiol.

-

Luciferase assay reagent.

-

Luminometer.

Protocol:

-

Co-transfect the cells with the VDR expression vector, the VDRE-luciferase reporter vector, and the control vector.

-

After transfection, treat the cells with various concentrations of Becocalcidiol.

-

Incubate the cells for a sufficient period to allow for gene expression.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency.

-

The fold induction of luciferase activity indicates the level of VDR activation by Becocalcidiol.

RT-qPCR for Gene Expression Analysis

This technique is used to quantify the changes in the expression of VDR target genes in response to Becocalcidiol treatment.[19][20][21]

Materials:

-

Target cells or tissues.

-

Becocalcidiol.

-

RNA extraction kit.

-

Reverse transcriptase.

-

qPCR machine.

-

Primers for target genes and a housekeeping gene.

-

SYBR Green or TaqMan probes.

Protocol:

-

Treat cells or tissues with Becocalcidiol.

-

Extract total RNA from the samples.

-

Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.

-

Perform qPCR using the cDNA, primers for the target genes, and a housekeeping gene for normalization.

-

Analyze the qPCR data to determine the relative change in gene expression in Becocalcidiol-treated samples compared to controls.

Cell Proliferation Assay (MTT/XTT)

This assay measures the effect of Becocalcidiol on the proliferation of cells, such as keratinocytes in the context of psoriasis.[22][23][24]

Materials:

-

Target cells (e.g., HaCaT keratinocytes).

-

Becocalcidiol.

-

MTT or XTT reagent.

-

Solubilization solution (for MTT).

-

Microplate reader.

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat the cells with various concentrations of Becocalcidiol.

-

Incubate for the desired period.

-

Add the MTT or XTT reagent to the wells and incubate. Metabolically active cells will convert the tetrazolium salt into a colored formazan (B1609692) product.

-

If using MTT, add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the colored solution using a microplate reader.

-

The absorbance is proportional to the number of viable, proliferating cells.

Conclusion

Becocalcidiol primarily exerts its therapeutic effects through the genomic VDR signaling pathway, leading to the modulation of gene expression that controls cellular proliferation and differentiation. While the potential for non-genomic signaling exists, further research is needed to fully elucidate these pathways for Becocalcidiol specifically. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of Becocalcidiol's mechanism of action and the development of novel vitamin D-based therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Calcifediol: Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure and the Anticancer Activity of Vitamin D Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of a vitamin D-response element in the rat calcidiol (25-hydroxyvitamin D3) 24-hydroxylase gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selective Interaction of Vitamin D Receptor with Transcriptional Coactivators by a Vitamin D Analog - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Topical becocalcidiol for the treatment of psoriasis vulgaris: a randomized, placebo-controlled, double-blind, multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In Vitro Non-Genomic Effects of Calcifediol on Human Preosteoblastic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rapid Nontranscriptional Effects of Calcifediol and Calcitriol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Non-Genomic Actions of Vitamin D - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Various Cellular Components and Its Signaling Cascades Through the Involvement of Signaling Messengers in Keratinocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. uu.diva-portal.org [uu.diva-portal.org]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. benchchem.com [benchchem.com]

- 17. caymanchem.com [caymanchem.com]

- 18. assaygenie.com [assaygenie.com]

- 19. portlandpress.com [portlandpress.com]

- 20. elearning.unite.it [elearning.unite.it]

- 21. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. merckmillipore.com [merckmillipore.com]

- 23. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]

- 24. home.sandiego.edu [home.sandiego.edu]

Becocalcidiol and its Impact on Cytokine Profiles in Skin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available data specifically detailing the quantitative impact of becocalcidiol on cutaneous cytokine profiles is limited. This guide synthesizes the known mechanisms of Vitamin D3 analogues, with a focus on the well-characterized analogue calcipotriol (B1668217), to provide a representative understanding of the anticipated effects of becocalcidiol. The experimental protocols and quantitative data presented herein are based on studies of analogous compounds and should be considered representative.

Executive Summary

Becocalcidiol is a Vitamin D3 analogue developed for the topical treatment of psoriasis. Like other compounds in its class, its therapeutic efficacy is believed to stem from its ability to modulate the cutaneous immune response and normalize keratinocyte proliferation and differentiation. A key aspect of this immunomodulatory activity is the regulation of cytokine expression in the skin. This document provides an in-depth technical overview of the impact of Vitamin D3 analogues on cytokine profiles in the skin, serving as a proxy to understand the potential mechanisms of becocalcidiol. It includes a summary of the effects on key cytokines, detailed experimental methodologies for assessing these effects, and diagrams of the relevant signaling pathways.

Core Mechanism of Action: The Vitamin D Receptor Signaling Pathway

Becocalcidiol, as a Vitamin D3 analogue, exerts its biological effects by binding to and activating the Vitamin D Receptor (VDR), a nuclear transcription factor. The VDR is expressed in various skin cells, including keratinocytes and immune cells such as T cells and dendritic cells.[1][2] Upon activation, the VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby regulating their transcription.[3][4] This genomic mechanism is central to the anti-proliferative and pro-differentiative effects on keratinocytes, as well as the immunomodulatory effects on skin-infiltrating immune cells.

Impact on Cutaneous Cytokine Profiles

Vitamin D3 analogues modulate the cutaneous inflammatory environment by suppressing the pro-inflammatory cascades characteristic of psoriatic lesions. This is achieved by downregulating the expression of key pro-inflammatory cytokines while in some cases upregulating anti-inflammatory cytokines. The primary targets of this modulation are the Th1 and Th17/Th22 cell axes, which are pivotal in the pathogenesis of psoriasis.

Summary of Cytokine Modulation by Vitamin D3 Analogues

| Cytokine Family | Specific Cytokine | Effect of Vitamin D3 Analogue | Cellular Source(s) | Reference(s) |

| Th1 Cytokines | Interferon-gamma (IFN-γ) | ↓ | T cells | [5][6] |

| Interleukin-2 (IL-2) | ↓ | T cells | [7] | |

| Th17/Th22 Cytokines | Interleukin-17A (IL-17A) | ↓ | T cells | [5][8] |

| Interleukin-17F (IL-17F) | ↓ | T cells | [5] | |

| Interleukin-22 (IL-22) | ↓ | T cells | [8] | |

| Interleukin-23 (IL-23) | ↓ | Dendritic cells | [8] | |

| Pro-inflammatory | Tumor Necrosis Factor-alpha (TNF-α) | ↓ | Keratinocytes, T cells | [5][6] |

| Interleukin-1 Family | IL-1 Receptor Antagonist (IL-1Ra) | ↓ (when induced by TNF-α) | Keratinocytes | [5] |

| Interleukin-36 (α, β, γ) | ↓ (when induced by IL-17 or TNF-α) | Keratinocytes | [5] | |

| Antimicrobial Peptides | Human Beta-Defensin 2 (HBD-2) | ↓ (when induced by TNF-α) | Keratinocytes | [5] |

| Anti-inflammatory | Interleukin-4 (IL-4) | ↑ | T cells | [7] |

| Interleukin-10 (IL-10) | ↑ | T cells |

Experimental Protocols for Assessing Cytokine Modulation

The following are representative protocols for in vitro and ex vivo studies to determine the effect of a Vitamin D3 analogue, such as becocalcidiol, on cytokine expression in the skin.

In Vitro Analysis of Cytokine Expression in Human Keratinocytes

This protocol is based on methodologies used to study the effects of calcipotriol on IFN-γ-induced gene expression in keratinocytes.[9]

Objective: To quantify the effect of becocalcidiol on the expression of pro-inflammatory cytokines and chemokines in a human keratinocyte cell line (e.g., HaCaT) upon stimulation with a pro-inflammatory stimulus.

Methodology:

-

Cell Culture: Culture HaCaT cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.

-

Stimulation and Treatment:

-

Seed HaCaT cells in 6-well plates and grow to sub-confluence.

-

Pre-treat cells with a pro-inflammatory stimulus, such as IFN-γ (e.g., 250 U/ml) or a cytokine cocktail (e.g., TNF-α and IL-17A), for 2 hours.

-

Add varying concentrations of becocalcidiol (e.g., 10⁻⁹ M to 10⁻⁵ M) or vehicle control (e.g., isopropyl alcohol) to the media.

-

Incubate for a predetermined time course (e.g., 24-48 hours).

-

-

RNA Extraction and Quantitative PCR (qPCR):

-

Harvest cells and extract total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen).

-

Synthesize cDNA using a reverse transcription kit.

-

Perform qPCR using primers specific for target cytokines (e.g., IL-17A, TNF-α, IL-36γ) and a housekeeping gene (e.g., GAPDH) for normalization.

-

-

Protein Analysis (Western Blot or ELISA):

-

For Western Blot: Lyse cells, separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against target cytokines and a loading control (e.g., β-actin).

-

For ELISA: Collect cell culture supernatants and quantify the concentration of secreted cytokines using commercially available ELISA kits.

-

-

Data Analysis: Calculate the relative fold change in mRNA expression or protein concentration for becocalcidiol-treated groups compared to the vehicle control.

Ex Vivo Analysis of Cytokine Expression in Human Skin Explants

This protocol is based on methodologies for studying the effects of Vitamin D3 analogues on cytokine expression in intact skin biopsies.[10]

Objective: To assess the effect of topically applied becocalcidiol on cytokine expression in a more physiologically relevant ex vivo human skin model.

Methodology:

-

Skin Biopsy Collection: Obtain full-thickness human skin biopsies from consenting donors (e.g., from abdominoplasty).

-

Explant Culture:

-

Create punch biopsies (e.g., 6 mm) from the skin sample.

-

Culture the explants at an air-liquid interface on sterile transwell inserts.

-

-

Topical Application and Stimulation:

-

Topically apply a formulation containing becocalcidiol or a vehicle control to the epidermal surface of the explants.

-

A pro-inflammatory stimulus (e.g., a cytokine cocktail of IL-4, IL-13, and TNF-α) can be added to the culture medium to mimic an inflammatory environment.

-

-

Incubation: Culture the explants for a specified period (e.g., 24-72 hours).

-

Analysis:

-

Tissue Homogenization: Homogenize the skin biopsies to extract total RNA and protein.

-

qPCR and ELISA/Western Blot: Perform qPCR and protein analysis as described in the in vitro protocol to measure cytokine levels within the tissue.

-

Immunohistochemistry: Fix, embed, and section the biopsies. Perform immunohistochemical staining with antibodies against specific cytokines to visualize their expression and localization within the different skin layers.

-

Conclusion

Becocalcidiol, as a Vitamin D3 analogue, is poised to exert significant immunomodulatory effects on the cutaneous microenvironment. By activating the VDR signaling pathway, it is anticipated to suppress the key Th1 and Th17/Th22 inflammatory axes that drive the pathogenesis of psoriasis. This includes the downregulation of pro-inflammatory cytokines such as IFN-γ, TNF-α, IL-17, and IL-23. The experimental protocols outlined in this guide provide a robust framework for the detailed characterization of these effects. Further preclinical and clinical studies focusing specifically on becocalcidiol are warranted to precisely quantify its impact on the cytokine network in human skin and to further elucidate its therapeutic mechanism of action.

References

- 1. Vitamin D Signaling in Psoriasis: Pathogenesis and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Role of VD/VDR Signaling Pathway in Autoimmune Skin Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Vitamin D and skin disorders: bridging molecular insights to clinical innovations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vitamin D Signaling in Psoriasis: Pathogenesis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cellular and molecular mechanisms involved in the action of vitamin D analogs targeting vitiligo depigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. From the bench to the clinic: New aspects on immunoregulation by vitamin D analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Effect of Calcipotriol on IFN-γ-Induced Keratin 17 Expression in Immortalized Human Epidermal Keratinocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. TSLP is differentially regulated by vitamin D3 and cytokines in human skin - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a Novel Vitamin D Analogue: A Technical Guide to the Discovery and Chemical Synthesis of Becocalcidiol

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide detailing the discovery, chemical synthesis, and mechanism of action of becocalcidiol, a promising vitamin D analogue for the topical treatment of psoriasis, has been compiled for researchers, scientists, and drug development professionals. This document provides an in-depth look at the scientific journey of becocalcidiol, from its invention to its clinical evaluation, with a focus on the technical data and experimental protocols that underpin its development.

Discovery and Rationale

The primary impetus for the development of becocalcidiol was the need for a psoriasis treatment with the efficacy of vitamin D analogues but without the dose-limiting side effect of hypercalcemia, a condition characterized by elevated calcium levels in the blood.[2][3] Becocalcidiol was specifically designed as a 19-nor analogue of vitamin D with a 2-methylene group, a structural modification that significantly reduces its hypercalcemic activity.

Chemical Synthesis of Becocalcidiol

The chemical synthesis of becocalcidiol, scientifically known as (20S)-1α-hydroxy-2-methylene-19-norbishomopregnacalciferol, is detailed in patent US20080171728A1. The synthesis is a multi-step process, a summary of which is provided below.

Experimental Protocol: Synthesis of Becocalcidiol (Summary)

A key strategy in the synthesis of becocalcidiol involves the construction of the A-ring and the side chain onto a core steroid structure. A crucial step is the introduction of the 2-methylene group and the 1α-hydroxyl group on the A-ring, which are critical for its biological activity. The synthesis also features the creation of the 19-nor structure, which contributes to its reduced calcemic effects. The side chain is elaborated to match the specific structure of becocalcidiol. The final steps typically involve photolysis to open the B-ring and form the characteristic triene system of vitamin D analogues, followed by deprotection of the hydroxyl groups.

A detailed, step-by-step synthetic protocol is proprietary and can be found within the aforementioned patent.

Mechanism of Action: The Vitamin D Receptor Signaling Pathway

Becocalcidiol exerts its therapeutic effects in psoriasis through the Vitamin D Receptor (VDR) signaling pathway. Its mechanism of action is primarily centered on its antiproliferative effects on keratinocytes and its ability to promote normal epidermal cell differentiation, two cellular processes that are dysregulated in psoriasis.[1][4]

Upon topical application, becocalcidiol penetrates the skin and binds to the VDR, which is present in keratinocytes and immune cells. This binding initiates a cascade of molecular events:

-

Genomic Pathway: The becocalcidiol-VDR complex heterodimerizes with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in cell proliferation, differentiation, and inflammation.

References

- 1. Vitamin D and its role in psoriasis: An overview of the dermatologist and nutritionist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Immunohistochemical expression of VDR is associated with reduced integrity of tight junction complex in psoriatic skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Transcriptional profiling of keratinocytes reveals a vitamin D-regulated epidermal differentiation network - PubMed [pubmed.ncbi.nlm.nih.gov]

Becocalcidiol and its Limited Role in Systemic Calcium Homeostasis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Becocalcidiol is a synthetic analogue of vitamin D3 developed primarily for the topical treatment of plaque-type psoriasis.[1][2] As with other vitamin D analogues, its mechanism of action in psoriasis involves the regulation of keratinocyte proliferation and differentiation. A key characteristic of becocalcidiol, as established in clinical trials, is its favorable safety profile, particularly concerning systemic calcium levels. Unlike more systemically active vitamin D compounds, topical becocalcidiol has not been associated with hypercalcemia, suggesting a limited role in the systemic regulation of calcium homeostasis.[2] This whitepaper provides a technical guide on the current understanding of becocalcidiol, focusing on data from clinical trials that underscore its localized therapeutic action with minimal systemic calcium-related side effects.

Quantitative Data from Clinical Trials

The primary source of quantitative data regarding the systemic effects of becocalcidiol comes from a randomized, placebo-controlled, double-blind, multicentre study (NCT00373516). This study evaluated the safety and efficacy of two different dosing regimens of becocalcidiol ointment in patients with plaque-type psoriasis. A key outcome was the assessment of adverse events, including any effects on calcium metabolism. The therapy was found to be safe and well-tolerated.[2]

| Parameter | High-Dose Becocalcidiol (75 µg/g twice daily) | Low-Dose Becocalcidiol (75 µg/g once daily) | Placebo (Vehicle) | Key Finding |

| Incidence of Hypercalcemia | Not reported to be significantly different from placebo | Not reported to be significantly different from placebo | Not reported | Preclinical and clinical trials have not shown becocalcidiol to cause hypercalcemia.[2] |

| Physician's Static Global Assessment (PGA) score of clear or almost clear (at week 8) | 26% (16 of 61 subjects) | Data not statistically significant vs. placebo | Statistically inferior to high-dose (P = 0.002) | High-dose becocalcidiol was effective in treating plaque-type psoriasis.[2] |

| Adverse Events | Well-tolerated | Well-tolerated | Well-tolerated | Fewer subjects experienced irritation compared to studies with calcipotriol (B1668217).[2] |

Experimental Protocols

Methodology for the Phase II Clinical Trial of Topical Becocalcidiol (NCT00373516)[2][3]

-

Study Design: A multicentre, double-blind, parallel-group, vehicle-controlled, randomized controlled trial.

-

Participants: 185 subjects with chronic plaque-type psoriasis affecting 2-10% of their body surface area.

-

Intervention: Participants were randomized to one of three groups for 8 weeks of treatment:

-

Placebo ointment.

-

Becocalcidiol 75 µg/g ointment applied once daily (low dose).

-

Becocalcidiol 75 µg/g ointment applied twice daily (high dose).

-

-

Primary Outcome Measures:

-

Physician's Static Global Assessment of Overall Lesion Severity (PGA) score.

-

Psoriasis Symptom Severity (PSS) score.

-

-

Safety Assessments:

-

Monitoring of adverse events.

-

Laboratory assessments, including serum calcium levels.

-

Signaling Pathways and Experimental Workflow

Generalized Vitamin D Analogue Signaling in Calcium Homeostasis

Vitamin D and its systemically active analogues, such as calcitriol, play a crucial role in maintaining calcium balance through genomic and non-genomic actions on various organs. The binding of these analogues to the vitamin D receptor (VDR) in the intestine, bone, and kidneys leads to a cascade of events that ultimately regulate blood calcium levels.[4][5][6][7][8][9][10]

Caption: Systemic Vitamin D Analogue Action on Calcium Homeostasis.

Proposed Localized Action of Topical Becocalcidiol

The lack of systemic hypercalcemic effects with topical becocalcidiol strongly suggests that its primary site of action is localized to the skin, with minimal absorption into the systemic circulation. This localized activity is sufficient to treat psoriasis without significantly impacting the systemic calcium regulation mechanisms.

Caption: Localized Action of Topical Becocalcidiol in Psoriasis.

Clinical Trial Workflow for Becocalcidiol

The workflow for the pivotal clinical trial assessing becocalcidiol followed a standard, rigorous methodology for dermatological drug evaluation.

Caption: Workflow of the Becocalcidiol Phase II Clinical Trial.

Conclusion

Becocalcidiol stands out as a vitamin D3 analogue with a distinct clinical profile. While it effectively modulates keratinocyte activity for the treatment of psoriasis, its formulation and/or intrinsic properties lead to minimal systemic absorption when applied topically. This localized action is the key reason for its lack of significant impact on systemic calcium homeostasis, a common concern with other vitamin D-based therapies. For researchers and drug developers, becocalcidiol serves as an example of a successfully targeted therapy where local efficacy is achieved without disrupting broader physiological processes. Further research could explore the specific pharmacokinetic and pharmacodynamic properties that contribute to this favorable safety profile.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Topical becocalcidiol for the treatment of psoriasis vulgaris: a randomized, placebo-controlled, double-blind, multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. Molecular actions of 1,25-dihydroxyvitamin D3 on genes involved in calcium homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Calcifediol: Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The effects of topical calcipotriol on systemic calcium homeostasis in patients with chronic plaque psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Vitamin D metabolism, mechanism of action, and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacologic role of vitamin D natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Calcifediol: Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

Off-Target Effects of Becocalcidiol in Dermatological Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Becocalcidiol is a synthetic analog of vitamin D3 developed for the topical treatment of skin disorders such as psoriasis. Like other vitamin D analogs, its primary therapeutic action is mediated through the Vitamin D Receptor (VDR), a nuclear transcription factor that regulates gene expression involved in cell proliferation, differentiation, and inflammation. A key challenge in the development of vitamin D-based therapies is minimizing off-target effects, most notably hypercalcemia, which can arise from systemic absorption and subsequent action on calcium and bone metabolism. This technical guide provides an in-depth overview of the known and potential off-target effects of Becocalcidiol in dermatological research, summarizing available data, detailing relevant experimental protocols, and visualizing key signaling pathways. Preclinical trials have indicated that Becocalcidiol does not cause hypercalcemia, suggesting a favorable safety profile.[1]

Core Concepts: On-Target vs. Off-Target Effects

The therapeutic efficacy of Becocalcidiol in psoriasis stems from its on-target effects on keratinocytes and immune cells in the skin. These effects are mediated by the binding of Becocalcidiol to the VDR, which leads to the regulation of genes that control cellular proliferation and differentiation, ultimately normalizing the psoriatic phenotype.

Off-target effects , in contrast, are pharmacological or toxicological consequences that are not the intended therapeutic outcome. For systemically available vitamin D analogs, the most significant off-target effects are related to the VDR's role in calcium and phosphate (B84403) homeostasis. These include:

-

Hypercalcemia: Elevated levels of calcium in the blood.

-

Hypercalciuria: Elevated levels of calcium in the urine.

-

Suppression of Parathyroid Hormone (PTH): Alterations in the hormone that regulates calcium and phosphate levels.

-

Effects on Bone Metabolism: Potential for alterations in bone formation and resorption.

Becocalcidiol, being a topically applied agent, is designed to have high local activity in the skin with minimal systemic absorption to reduce the risk of these off-target effects.

Quantitative Data on Off-Target Effects

While specific quantitative preclinical toxicology data for Becocalcidiol is not extensively published in peer-reviewed literature, the following table summarizes the key off-target effects associated with vitamin D analogs and the reported profile of Becocalcidiol.

| Off-Target Effect | Vitamin D Analog Class (General) | Becocalcidiol (Reported/Expected Profile) | Clinical Significance |

| Hypercalcemia | Dose-dependent risk, particularly with potent analogs like calcitriol.[2][3] | Preclinical trials have not shown evidence of hypercalcemia.[1] A clinical study reported no instances of elevated serum calcium. | High serum calcium can lead to a range of symptoms from mild (nausea, constipation) to severe (kidney stones, cardiac arrhythmias). |

| Hypercalciuria | Often precedes hypercalcemia. | Expected to be minimal due to low systemic absorption. | Increased risk of kidney stone formation. |

| PTH Suppression | A direct effect of VDR activation in the parathyroid gland. | Expected to be minimal with topical application. | Can lead to adynamic bone disease, where bone turnover is abnormally low. |

| Skin Irritation | A common local side effect of some topical vitamin D analogs like calcipotriol. | A clinical trial reported that fewer subjects experienced irritation with Becocalcidiol compared to what is reported for calcipotriol.[1] | Affects patient compliance and treatment tolerability. |

Signaling Pathways

The primary signaling pathway for both on-target and major off-target effects of Becocalcidiol is the Vitamin D Receptor (VDR) signaling pathway.

Experimental Protocols

Detailed experimental protocols for assessing the off-target effects of a vitamin D analog like Becocalcidiol are crucial for preclinical safety evaluation. Below are generalized methodologies.

In Vivo Assessment of Hypercalcemia and Parathyroid Hormone Levels in a Rodent Model

This protocol outlines the steps to evaluate the potential of a topically applied vitamin D analog to induce hypercalcemia and affect PTH levels.

Workflow Diagram:

Methodology:

-

Animal Model: Utilize a relevant rodent model, such as mice or rats.

-

Acclimatization: Allow animals to acclimatize to the housing conditions for at least one week.

-

Grouping: Randomly assign animals to treatment groups:

-

Group 1: Vehicle control (ointment base).

-

Group 2-4: Becocalcidiol ointment at three different dose levels (e.g., low, medium, high).

-

Group 5: Positive control (e.g., a known calcemic vitamin D analog like calcitriol).

-

-

Dosing: Apply the respective ointments topically to a shaved area on the back of the animals daily for a predetermined period (e.g., 28 days).

-

Blood Collection: Collect blood samples via a suitable method (e.g., tail vein) at baseline and at regular intervals (e.g., weekly) throughout the study. A terminal blood collection via cardiac puncture is performed at the end of the study.

-

Biochemical Analysis:

-

Serum Calcium and Phosphate: Analyze serum samples for total and ionized calcium and phosphate concentrations using a clinical chemistry analyzer.

-

Parathyroid Hormone (PTH): Measure intact PTH levels using a species-specific ELISA kit.

-

-

Data Analysis: Statistically compare the mean serum calcium, phosphate, and PTH levels between the Becocalcidiol-treated groups, the vehicle control group, and the positive control group.

In Vitro Vitamin D Receptor (VDR) Binding Affinity Assay

This assay determines the affinity of Becocalcidiol for the VDR, which is a key determinant of its potential for both on-target and off-target effects. A competitive radioligand binding assay is a standard method.

Methodology:

-

Receptor Source: Use a source of VDR, such as nuclear extracts from cells overexpressing the receptor or purified recombinant VDR.

-

Radioligand: Utilize a high-affinity radiolabeled VDR ligand, typically [³H]-1α,25(OH)₂D₃ (tritiated calcitriol).

-

Competitive Binding:

-

Incubate a fixed amount of VDR and a fixed concentration of the radioligand with increasing concentrations of unlabeled Becocalcidiol.

-

Include control tubes for total binding (VDR + radioligand) and non-specific binding (VDR + radioligand + a large excess of unlabeled calcitriol).

-

-

Separation of Bound and Free Ligand: Separate the VDR-bound radioligand from the free radioligand. A common method is the use of hydroxylapatite (HAP) slurry, which binds the receptor-ligand complex.

-

Quantification: After washing to remove unbound radioligand, quantify the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the concentration of Becocalcidiol.

-

Determine the IC₅₀ (the concentration of Becocalcidiol that inhibits 50% of the specific binding of the radioligand).

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation to determine the binding affinity.

-

In Vitro Assessment of Osteoblast Differentiation

To assess potential off-target effects on bone metabolism, an in vitro osteoblast differentiation assay can be performed.

Methodology:

-

Cell Culture: Culture pre-osteoblastic cells (e.g., MC3T3-E1) in a growth medium.

-

Induction of Differentiation: At confluence, switch the cells to a differentiation medium containing ascorbic acid and β-glycerophosphate. Treat the cells with varying concentrations of Becocalcidiol, a vehicle control, and a positive control (e.g., calcitriol).

-

Assessment of Differentiation Markers:

-

Alkaline Phosphatase (ALP) Activity: After a few days of treatment, lyse the cells and measure ALP activity, an early marker of osteoblast differentiation, using a colorimetric assay.

-

Mineralization: After a longer treatment period (e.g., 14-21 days), assess mineralization by staining the cell cultures with Alizarin Red S, which stains calcium deposits. Quantify the staining by extracting the dye and measuring its absorbance.

-

Gene Expression: At various time points, extract RNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression of osteoblast-specific genes such as Runx2, Sp7 (Osterix), Alpl (alkaline phosphatase), and Bglap (osteocalcin).

-

-

Data Analysis: Compare the levels of differentiation markers in Becocalcidiol-treated cells to the vehicle and positive controls.

Conclusion

Becocalcidiol is a promising topical therapy for psoriasis with a design that aims to minimize systemic off-target effects. The primary concern for vitamin D analogs, hypercalcemia, has not been observed in preclinical studies with Becocalcidiol. The experimental protocols detailed in this guide provide a framework for the continued evaluation of the safety profile of Becocalcidiol and other novel vitamin D analogs. A thorough understanding of the on- and off-target effects, facilitated by robust preclinical and clinical research, is essential for the successful development of safe and effective dermatological therapies.

References

- 1. Topical becocalcidiol for the treatment of psoriasis vulgaris: a randomized, placebo-controlled, double-blind, multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vitamin D metabolites and/or analogs: which D for which patient? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Testing Vitamin D Analogues for Vascular Calcification in Patients With CKD - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Architecture and Biological Interface of Becocalcidiol and its Congeners: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Becocalcidiol, a synthetic analog of vitamin D, represents a significant area of interest in therapeutic research, particularly in dermatology. Its unique molecular structure is designed to elicit specific biological responses through interaction with the vitamin D receptor (VDR), while potentially minimizing the calcemic side effects associated with earlier vitamin D compounds. This technical guide provides an in-depth exploration of the molecular structure of Becocalcidiol and its analogs, detailing the experimental methodologies for their synthesis and characterization. Furthermore, it summarizes key quantitative data on their biological activity and elucidates the signaling pathways through which these compounds exert their effects.

Molecular Structure of Becocalcidiol and its Analogues

Becocalcidiol is a seco-steroid, belonging to the family of vitamin D analogues. Its systematic name is (1R,3R)-2-Methylene-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(1S)-1-methylpropyl]octahydro-4H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol. The core structure of Becocalcidiol is characterized by an A-ring, a seco-B-ring, and a C/D-ring system, common to vitamin D compounds. Key structural features include a methylene (B1212753) group at the C-2 position of the A-ring and a modified side chain.

Table 1: Physicochemical Properties of Becocalcidiol

| Property | Value |

| Molecular Formula | C₂₃H₃₆O₂ |

| Molecular Weight | 344.53 g/mol |

| Stereochemistry | Absolute |

| Defined Stereocenters | 6 |

| E/Z Centers | 2 |

Data sourced from public chemical databases.

Experimental Protocols

Synthesis of Becocalcidiol Analogues

The synthesis of Becocalcidiol and its analogues is a multi-step process. A common strategy for the synthesis of 2-methylene-19-norvitamin D₃ analogues involves the Lythgoe-type Wittig-Horner coupling. This convergent synthesis approach connects a C/D-ring fragment (a Windaus-Grundmann type ketone) with an A-ring synthon (a phosphine (B1218219) oxide).

General Workflow for Synthesis:

Characterization of Becocalcidiol and its Analogues

The characterization of the synthesized compounds is crucial to confirm their structure and purity. A combination of spectroscopic and chromatographic techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure, including the stereochemistry of the molecule. 2D NMR techniques like COSY, HSQC, and HMBC are employed to assign all proton and carbon signals unequivocally.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing an accurate mass measurement. Fragmentation patterns observed in MS/MS can further corroborate the proposed structure.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound and to separate different isomers. A reversed-phase C18 column is often used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

Vitamin D Receptor (VDR) Binding Affinity Assay

The biological activity of Becocalcidiol and its analogues is primarily mediated through their binding to the VDR. A competitive radioligand binding assay is a standard method to determine the binding affinity.

Protocol Outline:

-

Receptor Preparation: A source of VDR is required, which can be a nuclear extract from cells overexpressing the receptor or purified recombinant VDR.

-

Radioligand: A radiolabeled form of a high-affinity VDR ligand, such as [³H]-1α,25-dihydroxyvitamin D₃ (calcitriol), is used.

-

Competition: A fixed concentration of the VDR and the radioligand are incubated with varying concentrations of the unlabeled test compound (Becocalcidiol or its analogue).

-

Separation: The receptor-bound radioligand is separated from the free radioligand, typically by vacuum filtration through glass fiber filters.

-

Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A sigmoidal curve is fitted to the data to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

Quantitative Biological Data

While specific, publicly available quantitative data for Becocalcidiol's VDR binding affinity is limited, studies on structurally related 2-methylene-19-norvitamin D₃ analogues provide a basis for comparison. The binding affinity is a key determinant of the biological potency of these compounds.

Table 2: VDR Binding Affinity and Biological Activity of Selected Vitamin D Analogues

| Compound | Relative VDR Binding Affinity (%) | Cell Differentiation Activity (HL-60 cells) | In Vivo Calcemic Activity |

| 1α,25-(OH)₂D₃ (Calcitriol) | 100 | ++++ | ++++ |

| Becocalcidiol | Data not publicly available | Reported to be effective in psoriasis | Low |

| Analogue 1 (modified side chain) | ~50 | +++ | ++ |

| Analogue 2 (modified A-ring) | ~120 | +++++ | +++ |

Note: The data for analogues are illustrative and based on published studies of similar compounds. The activity is graded from low (+) to very high (+++++).

Signaling Pathways

Genomic Signaling Pathway

The primary mechanism of action for Becocalcidiol and its analogues is the classical genomic pathway mediated by the VDR, a ligand-activated transcription factor.

-

Ligand Binding: Becocalcidiol enters the target cell and binds to the ligand-binding pocket of the VDR, which may be located in the cytoplasm or the nucleus.

-

Heterodimerization: Upon ligand binding, the VDR undergoes a conformational change that promotes its heterodimerization with the Retinoid X Receptor (RXR).

-

DNA Binding: The VDR-RXR heterodimer translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.

-

Transcriptional Regulation: The binding of the VDR-RXR complex to VDREs recruits co-activator or co-repressor proteins, which in turn modulate the rate of transcription of target genes by RNA polymerase II. This leads to changes in the synthesis of proteins that mediate the biological effects of the compound, such as regulation of cell proliferation and differentiation.

Non-Genomic Signaling Pathways

In addition to the classical genomic pathway, some vitamin D compounds are known to elicit rapid, non-genomic responses. These actions are initiated at the cell membrane and involve the activation of second messenger systems. While specific non-genomic effects of Becocalcidiol are not well-documented in publicly available literature, it is plausible that it may also engage these pathways.

Potential non-genomic actions include:

-

Activation of phospholipase C (PLC) and protein kinase C (PKC).

-

Modulation of intracellular calcium levels.

-

Activation of mitogen-activated protein kinase (MAPK) pathways.

These rapid signaling events can influence cellular processes and may also cross-talk with the genomic signaling pathway, further modulating gene expression.

Conclusion

Becocalcidiol and its analogues are a promising class of vitamin D compounds with therapeutic potential. Their biological activity is intricately linked to their molecular structure, which governs their interaction with the VDR and subsequent modulation of genomic and potentially non-genomic signaling pathways. The experimental protocols outlined in this guide provide a framework for the synthesis, characterization, and biological evaluation of these compounds. Further research into the structure-activity relationships of a broader range of Becocalcidiol analogues and a more detailed elucidation of their signaling mechanisms will be crucial for the development of next-generation VDR modulators with improved therapeutic profiles.

Becocalcidiol's Influence on Gene Expression in Psoriasis Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psoriasis is a chronic, immune-mediated inflammatory skin disease characterized by hyperproliferation and aberrant differentiation of keratinocytes. Vitamin D3 analogues are a cornerstone of topical psoriasis treatment, and becocalcidiol is a member of this therapeutic class. While specific comprehensive gene expression data for becocalcidiol remains limited in publicly accessible literature, its mechanism of action is understood to be mediated through the Vitamin D Receptor (VDR), a common pathway for all vitamin D3 analogues. This technical guide will, therefore, focus on the well-established influence of VDR activation on gene expression in psoriasis models, using data from closely related analogues like calcipotriol (B1668217) and calcitriol (B1668218) to infer the expected effects of becocalcidiol. The primary effects of VDR activation in the context of psoriasis are the normalization of keratinocyte proliferation and differentiation and the modulation of the cutaneous immune response.